5-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
“5-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide” is a complex organic compound that features both oxadiazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the oxazole ring: This step might involve the reaction of a suitable precursor with an amide or nitrile under dehydrating conditions.
Coupling of the phenyl groups: This can be done through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the heterocyclic nitrogen atoms.
Reduction: Reduction reactions might target the oxadiazole or oxazole rings, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include various substituted derivatives or ring-opened products.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Polymer Science: Possible use as a monomer or additive in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,2,4-oxadiazole: Another compound with an oxadiazole ring but differing in the position of the nitrogen atoms.
5-phenyl-1,2-oxazole: Similar structure but lacks the oxadiazole ring.
Uniqueness
The combination of oxadiazole and oxazole rings in “5-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide” might confer unique electronic properties, making it particularly interesting for applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C18H12N4O3 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
5-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H12N4O3/c23-18(14-11-15(24-20-14)12-7-3-1-4-8-12)19-17-16(21-25-22-17)13-9-5-2-6-10-13/h1-11H,(H,19,22,23) |
InChI Key |
RNCSWOXXNCKYGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NON=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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